tert-butylN-(2,5-dihydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(2,5-dihydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further linked to a 2,5-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2,5-dihydroxyphenyl)carbamate typically involves the reaction of 2,5-dihydroxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of tert-butyl N-(2,5-dihydroxyphenyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2,5-dihydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2,5-dihydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, tert-butyl N-(2,5-dihydroxyphenyl)carbamate is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,5-dihydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their functions. The hydroxyl groups on the phenyl ring and the carbamate moiety play crucial roles in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxyphenyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
Uniqueness
tert-Butyl N-(2,5-dihydroxyphenyl)carbamate is unique due to the presence of two hydroxyl groups on the phenyl ring, which can participate in various chemical reactions and interactions
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(2,5-dihydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-8-6-7(13)4-5-9(8)14/h4-6,13-14H,1-3H3,(H,12,15) |
InChI Key |
FFEAFVWJPWEQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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